REACTION_SMILES
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[C:2](=[O:3])([O:4][C:5]([CH3:6])([CH3:7])[CH3:8])[NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH2:16].[CH2:17]([N:18]([CH2:19][CH3:20])[CH2:21][CH3:22])[CH3:23].[CH2:37]([Cl:38])[Cl:39].[ClH:1].[N+:24](=[O:25])([O-:26])[c:27]1[c:28]([S:33](=[O:34])(=[O:35])[Cl:36])[cH:29][cH:30][cH:31][cH:32]1>>[C:2](=[O:3])([O:4][C:5]([CH3:6])([CH3:7])[CH3:8])[NH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][NH:16][S:33]([c:28]1[c:27]([N+:24](=[O:25])[O-:26])[cH:32][cH:31][cH:30][cH:29]1)(=[O:34])=[O:35]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCCCCCCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1S(=O)(=O)Cl
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)NCCCCCCNS(=O)(=O)c1ccccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |